molecular formula C22H19NO5S B4042644 [2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl] 2-(thiophene-2-carbonylamino)acetate

[2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl] 2-(thiophene-2-carbonylamino)acetate

Cat. No.: B4042644
M. Wt: 409.5 g/mol
InChI Key: SNKCXTNFZRMOAD-UHFFFAOYSA-N
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Description

[2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl] 2-(thiophene-2-carbonylamino)acetate is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl] 2-(thiophene-2-carbonylamino)acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the core structure, which involves the formation of the 2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl moiety through Friedel-Crafts acylation. This is followed by the introduction of the thiophene-2-carbonylamino group via amide bond formation. The reaction conditions often require the use of catalysts such as Lewis acids and bases, along with solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process would be scaled up from laboratory conditions, ensuring that the reaction parameters such as temperature, pressure, and concentration are tightly controlled to maintain product consistency and purity.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl] 2-(thiophene-2-carbonylamino)acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different substituents onto the rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of catalysts such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of brominated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various synthetic pathways and the development of new reactions.

Biology

In biological research, [2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl] 2-(thiophene-2-carbonylamino)acetate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new pharmaceuticals for treating diseases.

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers or other materials can enhance their properties, such as thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of [2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl] 2-(thiophene-2-carbonylamino)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    [2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl] 2-(furan-2-carbonylamino)acetate: Similar structure but with a furan ring instead of a thiophene ring.

    [2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl] 2-(pyridine-2-carbonylamino)acetate: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of [2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl] 2-(thiophene-2-carbonylamino)acetate lies in its specific combination of functional groups and aromatic rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

[2-(4-methoxyphenyl)-2-oxo-1-phenylethyl] 2-(thiophene-2-carbonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO5S/c1-27-17-11-9-15(10-12-17)20(25)21(16-6-3-2-4-7-16)28-19(24)14-23-22(26)18-8-5-13-29-18/h2-13,21H,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKCXTNFZRMOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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